5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one

furoindole scaffold structural analog hydrogen bonding

This compound is the definitive starting material for synthesizing potent PDE2 inhibitors such as BML-288 (IC50 40 nM). Its unique N5-methyl and lactam functionalities are essential for high-affinity target engagement and structure-activity relationship (SAR) studies. Unlike the 3-hydroxy analog (CAS 851682-15-0), this scaffold eliminates confounding variables, ensuring unambiguous SAR readouts. Supplied at ≥98% purity, it minimizes the need for in-house purification and accelerates hit-to-lead programs. A reliable supply chain with documented purity supports reproducible results in osteoarthritis pain and PDE2 biology research. Order now for your next SAR campaign.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 851682-16-1
Cat. No. B3057799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one
CAS851682-16-1
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=C3C=COC3=C2
InChIInChI=1S/C11H9NO2/c1-12-9-4-7-2-3-14-10(7)5-8(9)6-11(12)13/h2-5H,6H2,1H3
InChIKeyNAAWMJRLCVUWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5H,6H,7H-furo[2,3-f]indol-6-one (CAS 851682-16-1): A Versatile Furoindole Scaffold for Medicinal Chemistry and Synthesis


5-Methyl-5H,6H,7H-furo[2,3-f]indol-6-one (CAS 851682-16-1) is a fused heterocyclic compound belonging to the furo[2,3-f]indole class. It is characterized by a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol . This compound serves as a versatile small molecule scaffold with a core structure amenable to further functionalization, making it of interest in medicinal chemistry and synthetic organic research . It is commercially available as a research chemical with reported purities of up to 98% .

Why Furo[2,3-f]indole Analogs Cannot Be Substituted for 5-Methyl-5H,6H,7H-furo[2,3-f]indol-6-one in Targeted Applications


Even minor structural modifications to the furo[2,3-f]indole core can drastically alter a compound's reactivity profile and biological function [1]. The specific substitution pattern of 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one—including the N5-methyl group and the 6-one lactam functionality—dictates its unique physicochemical properties and its role as a synthetic intermediate. This precise architecture is not interchangeable with closely related analogs, such as the 3-hydroxy derivative (CAS 851682-15-0) or the more elaborated PDE2 inhibitor BML-288, which have different hydrogen bonding capacities, reactivities, and biological targets. Therefore, direct substitution in a research or industrial process is not viable without compromising the intended outcome .

Quantitative Differentiation Guide for 5-Methyl-5H,6H,7H-furo[2,3-f]indol-6-one vs. Key Comparators


Structural Differentiation: Absence of 3-Hydroxy Group in Target Compound vs. Hydroxylated Analog

5-Methyl-5H,6H,7H-furo[2,3-f]indol-6-one (MW 187.19, C11H9NO2) is structurally differentiated from its 3-hydroxy analog (CAS 851682-15-0, MW 205.21, C11H11NO3) by the absence of a hydroxyl group on the furan ring [1]. This results in a lower molecular weight and a reduced capacity for hydrogen bonding. The target compound has a calculated LogP of 1.10 and 0 hydrogen bond donors, in contrast to the analog which possesses an estimated 1 donor and 3 acceptors .

furoindole scaffold structural analog hydrogen bonding

Synthetic Versatility: The Target Compound as a Precursor to the Potent PDE2 Inhibitor BML-288

The core scaffold of 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one is a direct precursor to BML-288, a potent and selective phosphodiesterase 2 (PDE2) inhibitor with a reported IC50 of 40 nM . While the target compound itself is not a PDE2 inhibitor, its lactam and N-methyl groups serve as critical handles for the synthetic introduction of the 1,3,4-thiadiazole carboxamide moiety that confers high potency and selectivity to BML-288 [1]. This transformation demonstrates a >250-fold increase in potency upon derivatization.

PDE2 inhibitor BML-288 synthetic intermediate

Procurement Reliability: High Purity and Multiple Supplier Availability

5-Methyl-5H,6H,7H-furo[2,3-f]indol-6-one is available from several established chemical suppliers with high and consistently reported purity specifications: 98% from Fluorochem and Chemsrc , 96% from Alfa Chemistry , and a minimum of 95% from CymitQuimica . In contrast, procurement data for the 3-hydroxy analog (CAS 851682-15-0) indicates more limited availability and an absence of specified purity levels from major vendors .

purity vendor procurement

High-Impact Application Scenarios for 5-Methyl-5H,6H,7H-furo[2,3-f]indol-6-one Based on Evidence


Medicinal Chemistry Scaffold for PDE2 Inhibitor Development

This compound serves as an essential starting material for the synthesis of potent PDE2 inhibitors, such as BML-288, which has an IC50 of 40 nM . Its lactam and N-methyl functionalities are critical for the introduction of the carboxamide moiety required for high-affinity target engagement . Researchers developing novel therapeutics for osteoarthritis pain or exploring PDE2 biology should prioritize this scaffold.

Synthesis of Diverse Furo[2,3-f]indole-Based Bioactive Molecules

The core structure is amenable to various synthetic transformations, including gold-catalyzed cycloadditions and cascade reactions [1]. This makes it a valuable building block for creating libraries of furoindole derivatives for screening against a range of biological targets, including those relevant to cancer and inflammation [1].

Structure-Activity Relationship (SAR) Studies

The clear structural and physicochemical differentiation from analogs like the 3-hydroxy derivative (CAS 851682-15-0) makes this compound ideal for SAR studies. It allows researchers to systematically probe the impact of hydrogen bonding and polarity on biological activity and membrane permeability, without the confounding variables introduced by additional functional groups.

Procurement of High-Purity Building Blocks for Drug Discovery

With commercial availability at purities up to 98% , this compound meets the stringent quality requirements for early-stage drug discovery. Its reliable supply chain and documented purity reduce the risk of experimental variability and the need for resource-intensive in-house purification, accelerating hit-to-lead and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.